![molecular formula C11H18N2O2 B2729073 Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate CAS No. 2413878-01-8](/img/structure/B2729073.png)
Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate
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Overview
Description
“Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate” is a chemical compound with the CAS Number: 1393180-29-4 . It has a molecular weight of 196.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.25 . Other specific properties like density, boiling point, etc., are not provided in the search results.
Scientific Research Applications
Carbocyclic Analogs Synthesis
A study has demonstrated the significance of a similar compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This finding suggests the potential of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate in the synthesis of nucleotide analogues, which are vital in drug development and biochemical research (Ober et al., 2004).
Spirocyclopropanation
Another research area involves the synthesis of spirocyclopropanated analogues of insecticides, indicating the compound's utility in developing new agrochemicals. For instance, tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into analogues of Thiacloprid and Imidacloprid, showcasing its versatility in creating structurally diverse and potentially more effective insecticides (Brackmann et al., 2005).
Medicinal Chemistry
In the context of medicinal chemistry, the tert-butyl group, a common motif in drug design, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research sheds light on the importance of tert-butyl and its derivatives, including this compound, in optimizing drug candidates for better efficacy and safety profiles (Westphal et al., 2015).
Organic Synthesis and Catalysis
The compound has implications in organic synthesis and catalysis, particularly in transformations that require specific functional group tolerance or selectivity. For example, a related compound, tert-butyl N-(chloromethyl)carbamate, was involved in the study of α-aminated methyllithium via catalyzed lithiation, highlighting its potential role in the development of novel synthetic methodologies (Ortiz et al., 1999).
Environmental Science
In environmental science, derivatives of tert-butyl carbamates have been explored for their role in adsorbing volatile organic compounds (VOCs), such as methyl tert-butyl ether (MTBE), from dilute vapor streams. This application is crucial for mitigating environmental pollution and ensuring air quality (Gironi & Piemonte, 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-5,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWLQHKZKRPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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